molecular formula C6H10ClN3 B2495212 4-Hydrazinyl-2-methylpyridine hydrochloride CAS No. 1274887-18-1

4-Hydrazinyl-2-methylpyridine hydrochloride

Cat. No. B2495212
CAS RN: 1274887-18-1
M. Wt: 159.62
InChI Key: VHUNVXSPCRUSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazinyl-2-methylpyridine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications. The compound is known for its unique properties, including its ability to act as a chelating agent, and its potential as a precursor for the synthesis of other compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Hydrazinyl-2-methylpyridine hydrochloride is used in the synthesis of a variety of heterocyclic compounds. For instance, it's involved in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones, 4-arylamino-1H-furo[3,4-c]-pyridines, and pyrazolo[3,4-b]pyridine, indicating its utility in creating complex molecular structures in chemistry (Arustamova & Piven, 2013).

Antiviral Activity

Some derivatives of 4-Hydrazinyl-2-methylpyridine have been synthesized and evaluated for antiviral activity against the hepatitis A virus (HAV). One of the derivatives, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1,2,4]triazine-3(4H)-thione, demonstrated significant activity against HAV, showcasing the potential of this compound in the development of antiviral medications (Flefel et al., 2017).

Spectroscopy and Structural Analysis

4-Hydrazinyl-2-methylpyridine derivatives are also used in spectroscopy and structural analysis. One study involved X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy to investigate the structural and spectral properties of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile (Tranfić et al., 2011).

In Vitro Anticancer and Antibacterial Studies

The metal complexes of a pyridine derivative ligand derived from 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile have been synthesized and characterized, showcasing in vitro cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic bacterial strains. This demonstrates the potential of these compounds in cancer therapy and bacterial infection control (Chaitanya et al., 2022).

Insecticidal Activity

Some derivatives of 4-Hydrazinyl-2-methylpyridine are involved in the synthesis of compounds with insecticidal activity. One study describes the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, showcasing the potential of these compounds in pest control (Holla et al., 2004).

properties

IUPAC Name

(2-methylpyridin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-4-6(9-7)2-3-8-5;/h2-4H,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNVXSPCRUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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